Formic acid water

Description

Contemporary Significance in Chemical and Biochemical Research

Formic acid in aqueous environments holds considerable contemporary significance across various domains of chemical and biochemical research. Its unique structure, combining both carboxylic acid and aldehyde functionalities, allows it to participate in a diverse range of reactions, acting as an important intermediate in chemical synthesis and a reducing agent unacademy.comnih.govchemtradeasia.comechemi.com.

A notable area of research involves the direct synthesis of formic acid from carbon dioxide (CO2, PubChem CID: 280) through hydrogenation in aqueous solutions, often utilizing homogeneous ruthenium catalysts nih.govx-mol.net. This process is gaining importance due to the increasing atmospheric CO2 levels and the growing demand for formic acid as a potential hydrogen carrier in renewable energy systems nih.gov. Studies have shown that formic acid can be produced in aqueous solutions under specific conditions, with catalysts demonstrating reusability nih.gov.

Furthermore, research delves into the decomposition pathways of formic acid in aqueous phases. Unlike its gas-phase decomposition, which primarily yields carbon monoxide (CO) and water, aqueous-phase decomposition predominantly produces carbon dioxide (CO2) and hydrogen (H2) umich.edu. Water molecules actively participate in the bond-breaking and bond-forming processes within the transition states, effectively reducing activation barriers and acting as a homogeneous catalyst for both dehydration and decarboxylation pathways umich.edu.

The physicochemical properties of formic acid in aqueous solutions, particularly its pKa, are also subjects of ongoing investigation, especially under conditions of nanoconfinement. Studies have shown that the pKa values of organic acids like formic acid can increase when confined within nanometer-scale domains, such as silica (B1680970) nanopores, indicating a stabilization of the protonated species nih.gov. This research contributes to a deeper understanding of acid-base chemistry in complex environments.

The interaction between formic acid and water molecules also extends to the formation of clusters, which are studied using techniques like vacuum-ultraviolet photoionization mass spectrometry and density functional calculations. These studies reveal the formation of protonated clusters and identify "magic numbers" (e.g., FA1W5H+, FA2W4H+, FA3W3H+, FA4W2H+, FA5W1H+, FA6W2H+) that represent particularly stable configurations chemrxiv.org.

Multidisciplinary Contexts of Formic Acid Aqueous Solutions

The versatility of formic acid aqueous solutions extends their relevance across numerous multidisciplinary contexts, impacting various industrial, environmental, and biological applications.

In industrial settings, formic acid aqueous solutions are widely utilized. They serve as a crucial preservative and antibacterial agent, particularly in livestock feed, silage, and grain, due to their ability to inhibit microbial growth and maintain nutritional quality nih.govnih.govchemtradeasia.comechemi.commonarchchemicals.co.uktaylorandfrancis.com. Its application also extends to the leather industry for tanning and dyeing processes, and in the textile industry for dyeing and finishing chemtradeasia.comechemi.commonarchchemicals.co.uktaylorandfrancis.com. In the rubber industry, it acts as a coagulating agent in latex manufacturing echemi.commonarchchemicals.co.uk. Formic acid is also employed in electroplating processes as a component of electrolyte solutions, facilitating the deposition of metal coatings monarchchemicals.co.uk.

Beyond its direct industrial uses, formic acid plays a role in environmental management. It is utilized as a pH adjuster in water treatment plants for wastewater and sewage treatment monarchchemicals.co.uk. Research has also explored its effectiveness as a process enhancer for the degradation of recalcitrant organic dye wastewater under UV-Vis irradiation, demonstrating its potential in advanced oxidation processes for pollutant removal researchgate.net. Formic acid is also recognized as an environmental contaminant found in air and water, including river and surface water, and industrial and municipal wastewater nih.govnih.gov.

In the oil and gas industry, formic acid is employed for the stimulation of oil wells, used as an additive in acidification treatments to dissolve mineral deposits and enhance productivity monarchchemicals.co.uk. Agriculturally, it functions as a pesticide and herbicide to control pests and weeds in crops monarchchemicals.co.uk.

The physical properties of aqueous formic acid solutions are critical for these applications. For instance, the density of formic acid solutions varies with concentration and temperature, a factor important for process control and formulation handymath.comengineeringtoolbox.com.

Table 1: Key Physical Properties of Formic Acid

| Property | Value | Source |

| Chemical Formula | HCOOH | unacademy.com |

| IUPAC Name | Methanoic Acid | unacademy.com |

| Molar Mass | 46.03 g/mol | unacademy.com |

| Density (pure, 20°C) | 1.22 g/cm³ | unacademy.comnih.gov |

| pKa (at 25°C) | 3.75 - 3.77 | stanford.edubrainly.com |

| Solubility in Water | Highly soluble, >1000 g/L at RT | solubilityofthings.com |

Table 2: Density of Aqueous Formic Acid Solutions at Various Temperatures

| Concentration (% Weight) | Density ( kg/L ) at 0°C | Density ( kg/L ) at 15°C | Density ( kg/L ) at 20°C | Density ( kg/L ) at 30°C |

| 0 | 0.9999 | 0.9991 | 0.9982 | 0.9957 |

| 5 | 1.0150 | 1.0124 | 1.0115 | 1.0075 |

| 10 | 1.0295 | 1.0256 | 1.0246 | 1.0197 |

| 15 | 1.0435 | 1.0380 | 1.0370 | 1.0313 |

| 20 | 1.0571 | 1.0505 | 1.0488 | 1.0427 |

| 25 | 1.0706 | 1.0627 | 1.0609 | 1.0540 |

| 30 | 1.0839 | 1.0750 | 1.0729 | 1.0654 |

| Source: Adapted from handymath.com. |

Table 3: Electrical Conductivity of Aqueous Formic Acid Solutions

| Substance | Formula | Maximum Conductance at 25°C [µmhos/cm/% by wt.] | Molar Weight (Anhydrous) |

| Formic acid | HCOOH | 11,500/30% | 46.03 |

| Source: Adapted from emerson.com. |

Structure

3D Structure of Parent

Properties

CAS No. |

19215-28-2 |

|---|---|

Molecular Formula |

CH4O3 |

Molecular Weight |

64.041 g/mol |

IUPAC Name |

formic acid;hydrate |

InChI |

InChI=1S/CH2O2.H2O/c2-1-3;/h1H,(H,2,3);1H2 |

InChI Key |

HQVFCQRVQFYGRJ-UHFFFAOYSA-N |

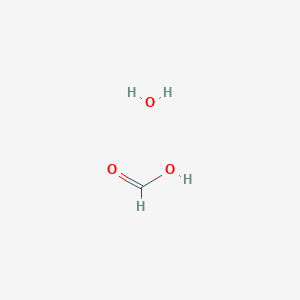

Canonical SMILES |

C(=O)O.O |

Origin of Product |

United States |

Molecular Level Interactions and Hydration Dynamics of Formic Acid

Elucidation of Hydrogen Bonding Networks

The strong affinity of formic acid for water is largely attributed to its ability to form robust hydrogen bonds, significantly impacting the structure and stability of aqueous solutions.

Intermolecular Hydrogen Bond Characterization: Formic Acid-Water Interactions

Formic acid readily engages in hydrogen bonding with water due to its polar nature quora.com. Computational chemistry simulations have demonstrated that the introduction of formic acid into a water cluster leads to a significant alteration of the existing hydrogen-bonding network. This process creates selective sites within the cluster, facilitating the formation of new hydrogen bonds and consequently enhancing both the stability and growth rate of the cluster researchgate.netacs.orgacs.org. Formic acid-water clusters exhibit notably higher binding energies per molecule compared to pure water clusters or those formed with methanol (B129727) and water, highlighting the strength of these interactions researchgate.netacs.orgacs.org. The preference for formic acid-water interactions over formic acid-formic acid interactions results in a greater number of hydrogen bonds being formed with water molecules d-nb.info.

Specific types of hydrogen bonds have been characterized in formic acid-water complexes. These include R1, where formic acid acts as a hydrogen donor to water, and R2, where water donates a hydrogen atom to the carbonyl oxygen of formic acid acs.org. The most stable 1:1 complex is a cyclic structure in which both formic acid and water participate as both hydrogen bond donors and acceptors, forming two relatively strong hydrogen bonds acs.org. This cyclic complex, often referred to as FAT1, has been experimentally observed acs.org. Detailed computational studies have provided insights into the lengths of these hydrogen bonds, with R1 bonds typically measuring around 1.79 Å and R2 bonds ranging from approximately 2.04 to 2.14 Å acs.org. The presence of formic acid has been shown to modify the hydrogen-bonding network and can lead to a reduction in hydrogen-bond lengths in specific configurations acs.org.

In aqueous solutions, the structural arrangement of formic acid molecules changes with increasing water concentration. At lower water mole fractions, pure formic acid solutions predominantly consist of cyclic dimers. As the water mole fraction increases up to 0.6, a structural transition occurs, leading to a mixture of linear and cyclic dimers. Beyond a water mole fraction of 0.6, the structure further transitions to linear dimers, where formic acid molecules behave more as free entities within the water, a shift driven by the formation of strong hydrogen bonds with water researchgate.netresearchgate.net.

Table 1: Calculated Hydrogen Bond Lengths in Formic Acid-Water Complexes (1:1)

| Hydrogen Bond Type | Description | Typical Length (Å) | Reference |

| R1 | Formic acid acts as H-donor to water | ~1.79 | acs.org |

| R2 | Water acts as H-donor to formic acid carbonyl oxygen | ~2.04 - 2.14 | acs.org |

Cooperative Effects and Collective Hydrogen Bonding Phenomena

The hydration of formic acid is not limited to simple pairwise interactions; it also involves cooperative bonding effects, particularly when multiple water molecules are involved acs.org. Computational studies on complexes with two water molecules reveal that the global minimum energy structure is a cyclic arrangement stabilized by multiple hydrogen bonds capes.gov.br. This cooperative behavior is significant in processes such as proton transfer. The presence of appropriate solvation, especially the full and proper solvation of hydrated proton units, has been shown to reduce the proton transfer barrier aip.org. Furthermore, water molecules are not merely passive spectators but actively participate in the bond-breaking and bond-forming processes during the transition states of formic acid decomposition, effectively acting as a homogeneous catalyst umich.edu.

Conformation and Isomerism in Aqueous Solution

Formic acid can exist in different spatial arrangements, or conformers, and its interaction with water significantly influences their stability and dynamics.

Stabilization of cis- and trans-Formic Acid Conformers by Water Molecules

Formic acid exists primarily in two conformers: the trans-formic acid, which is the more stable form with an H-C-O-H dihedral angle of 180°, and the cis-formic acid, a higher-energy conformer where the H-C-O-H dihedral angle is 0° researchgate.netacs.orgaip.orgacs.orgresearchgate.netresearchgate.netresearchgate.net. The trans form is generally more abundant in the gas phase aip.orgresearchgate.netuc.pt. The energy difference between these conformers is approximately 16.3-16.7 kJ/mol (or 1365 cm⁻¹) acs.orgaip.orgresearchgate.netresearchgate.net.

A remarkable aspect of formic acid-water interaction is the significant stabilization of the intrinsically unstable cis-formic acid conformer through hydrogen bonding with water researchgate.netacs.orgacs.orgnih.govexlibrisgroup.com. Studies in solid argon have identified a water complex with cis-formic acid that remains highly stable at low temperatures, a phenomenon attributed to strong O-H...O hydrogen bonding researchgate.netacs.orgacs.orgnih.govexlibrisgroup.com. This stabilization effect occurs when the energy difference between the conformers is less than the hydrogen bond interaction energy researchgate.netacs.orgacs.orgnih.govexlibrisgroup.com. The interaction energy of the cis-FA-water complex has been calculated to be -29.6 kJ/mol acs.org.

Recent experimental evidence, utilizing two-dimensional infrared (2D-IR) spectroscopy, has confirmed the existence of distinct anti (equivalent to trans) and syn (equivalent to cis) configurations of formic acid in room temperature aqueous solutions acs.orgamolf.nlnih.gov. It has been observed that the anti-conformer of formic acid forms a stronger hydrogen bond with surrounding water molecules compared to the syn-conformer. This stronger interaction leads to a lower frequency of the O-D stretch vibration in the anti configuration when dissolved in heavy water acs.orgamolf.nlnih.gov. In heavy water solutions, the anti-conformer constitutes about 20-30% of the total, while the syn-conformer accounts for 70-80% acs.org. The enhanced hydrogen bonding by the formic acid O-D group in the anti configuration contributes to its stabilization, although other solvation effects may also play a compensatory role acs.orgamolf.nl.

Table 2: Formic Acid Conformers and Stability in Aqueous Solution

| Conformer | Dihedral Angle (H-C-O-H) | Relative Stability (Gas Phase) | Hydration Effect | Proportion in Heavy Water (Room Temp) acs.org |

| trans | 180° | More stable | Forms hydrogen bonds with water. | 20-30% (anti) |

| cis | 0° | Higher energy | Significantly stabilized by strong O-H...O hydrogen bonding with water, preventing proton tunneling researchgate.netacs.orgacs.orgnih.govexlibrisgroup.com. | 70-80% (syn) |

Influence of Hydration States on Conformational Dynamics

Water exerts a substantial influence on the relative stability of formic acid isomers and their complexes with water umich.edu. The interconversion between the cis and trans conformers primarily involves the torsional motion of the hydroxyl group researchgate.net. While the isolated cis-FA monomer is known to convert back to the trans-FA form via proton tunneling with a limited lifetime (on the order of minutes) acs.orgacs.orguc.pt, the formation of a hydrogen-bonded complex with water drastically alters this dynamic. The cis-FA-water complex exhibits remarkable stability at low temperatures, with a lifetime extending beyond several months at 9 K, because the hydrogen-bonded structure effectively prevents the isomerization reaction researchgate.netacs.org.

Ab initio molecular dynamics simulations have further illuminated these dynamics, showing that in bulk water, the cis rotamer forms in the absence of an external electric field. Conversely, the trans rotamer is favored when an electric field is applied or at a surface acs.org. When starting with the cis rotamer in the presence of an electric field or at a surface, the trans rotamer is rapidly attained through spontaneous proton exchange with the solvent acs.org. Interestingly, the barrier for the interconversion from trans to cis is not catalyzed by water, a finding attributed to the strong interactions between formic acid and water molecules rsc.org. While water can reduce the activation barriers for formic acid decomposition pathways, the isomerization process itself appears to occur independently of water's catalytic effect umich.edu.

Proton Transfer Mechanisms within Aqueous Formic Acid Systems

Proton transfer (PT) is a critical elementary step in numerous chemical and biological processes, and aqueous formic acid systems provide an excellent platform for studying these mechanisms. In these systems, proton transfer can occur via various pathways, including direct transfer between formic acid and water molecules, and more complex double proton transfer (DPT) within formic acid dimers, often influenced by the surrounding aqueous environment.

Molecular-Level Interactions and Hydration Dynamics Precursors to Proton Transfer Formic acid is highly soluble and completely miscible with water, primarily due to its strong ability to form hydrogen bonds with water molecules solubilityofthings.comcapes.gov.br. This strong hydrogen bonding is a prerequisite for the proton transfer events observed in aqueous solutions. Molecular dynamics simulations have shown that formic acid molecules tend to form stable aggregates, which can trap surrounding water molecules through hydrogen bonding aip.org. At higher water content, formic acid molecules tend to dissolve into water, leading to a molecular-level mixing above certain temperatures (e.g., 160–180 K) aip.org.

The hydration environment significantly influences the protonation state and dynamics of formic acid. In bulk liquid water, formic acid typically forms approximately 2.8 to 3.3 hydrogen bonds with water molecules rsc.org. The nature and lifetime of these hydrogen bonds vary depending on the specific atoms involved. For instance, the hydrogen bonds between the carbonyl oxygen of formic acid and a water hydrogen atom (C=O···H-O) are generally weaker and have shorter lifetimes compared to water-water hydrogen bonds aip.org. Conversely, hydrogen bonds formed between the hydroxyl group of formic acid and a water oxygen atom (O-H···O-H) tend to be stronger and exhibit longer lifetimes than water-water hydrogen bonds aip.orgnih.gov. These varying hydrogen bond strengths and lifetimes contribute to the complex hydration shell dynamics around formic acid molecules.

Table 1: Relative Lifetimes of Hydrogen Bonds in Formic Acid-Water Mixtures

| Hydrogen Bond Type | Relative Lifetime (compared to Water-Water H-bonds) | Source |

| Water-Water (W-W) | Longer | aip.orgnih.gov |

| Formic Acid Carbonyl Oxygen-Water | Shorter | aip.orgnih.gov |

| Formic Acid Hydroxyl Hydrogen-Water | Longer | aip.orgnih.gov |

Note: These are qualitative comparisons based on molecular dynamics simulations, indicating relative stability and dynamics rather than absolute values.

Proton Transfer Mechanisms The dissociation of formic acid in water involves the transfer of a proton from the formic acid molecule to a water molecule, forming a formate (B1220265) ion (HCOO⁻) and a hydronium ion (H₃O⁺). The acidity of formic acid, characterized by its pKₐ value (around 3.75 at room temperature), is influenced by temperature and pH solubilityofthings.comugr.es. The pKₐ of formic acid decreases with increasing temperature up to a certain point, indicating a more favorable dissociation at elevated temperatures, although at very high temperatures, the acidic dissociation can become less favorable worldscientific.comcapes.gov.brrsc.orgnih.gov.

Table 2: Temperature Dependence of Formic Acid pKₐ in Aqueous Solutions

| Temperature (°C) | pKₐ (Formic Acid) | Source |

| 25 | ~3.75 | solubilityofthings.comugr.es |

| 25 to 175 | Fitted by: pKₐ = – 57.528 + 2773.9/T + 9.1232 ln T (T in K) | capes.gov.brrsc.org |

Note: The pKₐ values are influenced by various factors including temperature, ionic strength, and solvent dielectric constant nih.gov.

Beyond simple dissociation, more complex proton transfer events, particularly double proton transfer (DPT), are observed in formic acid dimers (FAD) nih.govfrontiersin.orgscilit.com. In the gas phase, formic acid readily forms stable cyclic dimers linked by two strong internal O···H–O hydrogen bonds aip.orgnih.govrsc.org. These cyclic dimers serve as prototype systems for internal DPT nih.govrsc.org.

Computational studies, including ab initio molecular dynamics (AIMD) and machine-learned potential energy surface (ML-PES) simulations, have provided detailed insights into the DPT mechanism in hydrated formic acid dimers nih.govscilit.comrsc.orgaip.org. While optimized energetics might suggest a synchronous (simultaneous) proton transfer, full-dimensional classical dynamics simulations indicate that DPT in formic acid dimers often occurs in a successive manner, with a time lag between the two proton transfers aip.org. For instance, a time lag of approximately 8 femtoseconds (fs) on average has been observed between the two proton transfers aip.org. The first proton transfer involves movement from an oxygen with higher electron density to one with lower density, requiring sufficient energy to break the chemical bond. The second proton is then predominantly shifted by the newly formed electronic field aip.org.

The water solvent plays a crucial role in promoting the first proton transfer by exerting a favorable solvent-induced Coulomb force along the O–H···O hydrogen bond nih.govscilit.com. However, the second proton transfer is significantly influenced by the O–O separation and other conformational degrees of freedom within the dimer nih.govscilit.com. The double proton transfer in hydrated FAD is thus a subtle interplay and balance between structural and electrostatic factors nih.govscilit.com.

The energy barrier for DPT in solution can be affected by temperature. Simulations show that the barrier height for DPT in solution changes by about 10% (approximately 1 kcal mol⁻¹) between 300 K and 600 K, generally increasing with temperature nih.govscilit.com. The rate for DPT is found to be highest around 350 K (approximately 1 ns⁻¹) and decreases at higher temperatures due to destabilization and an increased probability for the dissociation of the formic acid dimer into monomers nih.govscilit.com.

Table 3: Simulated DPT Barrier Heights and Rates in Hydrated Formic Acid Dimer

| Temperature (K) | DPT Barrier Height (kcal mol⁻¹) (Fluctuating Charges) | DPT Rate (ns⁻¹) | Source |

| 300 | 7.45 | - | nih.gov |

| 350 | - | ~1 | nih.govscilit.com |

| 600 | 8.13 | - | nih.gov |

Note: Barrier heights are from simulations using a fluctuating charge model. The DPT rate is highest at 350 K and decreases at higher temperatures due to dimer destabilization nih.govscilit.com.

Experimental techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, microwave spectroscopy, X-ray photoelectron spectroscopy (XPS), and vibrational sum-frequency generation (VSFG) have been employed to investigate the protonation states and transfer dynamics of formic acid in aqueous environments rsc.orgfrontiersin.orgresearchgate.netaip.orgrsc.orgd-nb.info. These studies confirm the formation of proton adducts and provide insights into the kinetics of proton transfer reactions. For instance, microwave spectroscopy has been used to measure the ground-state tunneling splitting of formic acid dimer, providing direct information about the dynamics of proton transfer frontiersin.orgd-nb.info.

Computational and Theoretical Investigations of Formic Acid Water Systems

Quantum Chemical Methodologies Applied to Formic Acid Hydration

Quantum chemical methods are instrumental in elucidating the fundamental interactions between formic acid and water molecules. These highly accurate calculations offer a detailed understanding of the electronic structure, bonding, and energy landscapes of small formic acid-water clusters.

Density Functional Theory (DFT) has been widely employed to investigate the hydration of formic acid, providing valuable information on the geometries and binding energies of various formic acid-water complexes. aip.orgnih.gov Studies have shown that the interaction between formic acid and water leads to the formation of stable hydrogen-bonded clusters. chemrxiv.org DFT calculations have been used to explore the structures and energetics of neutral and ionized Na-FA(H₂O)n clusters, revealing that Na-doped clusters have very stable geometries. nih.gov The B3LYP hybrid functional, in particular, has been used to study the structure and spectroscopy of formic acid dimers and trimers, as well as the adsorption of formic acid on amorphous water ice surfaces. aip.orgnih.gov

DFT has also been applied to study the adsorption of formic acid on various surfaces in the presence of water. For instance, calculations on the anatase TiO₂(001) surface have shown that while adsorption is molecular on a clean surface, it becomes dissociative on a hydrated surface. acs.org Similarly, first-principles DFT computations have been used to investigate the adsorption of formic acid on hydro-garnet compounds, indicating a more stable adsorption compared to other substrates like kaolinite (B1170537) or platinum. nih.govacs.org These studies highlight the significant role of hydration in altering the adsorption behavior and surface chemistry of formic acid.

Furthermore, DFT has been utilized to analyze reaction mechanisms involving formic acid and water. For example, the acid-catalyzed dehydration of formic acid in hot compressed water was investigated using DFT, revealing that the reaction is energetically favored via the protonation of the hydroxyl oxygen. elsevierpure.com Another study explored the effect of formic acid and water on the reaction between the hydroxyl radical (·OH) and methane (B114726) (CH₄), showing that these molecules can alter the reaction kinetics. mdpi.com

Recent investigations have also combined DFT calculations with experimental techniques like vacuum-ultraviolet photoionization mass spectrometry to identify "magic numbers" in formic acid-water clusters, corresponding to particularly stable configurations. chemrxiv.orgchemrxiv.org These studies have identified clusters such as FA₁W₅H⁺, FA₂W₄H⁺, and FA₃W₃H⁺ as being especially stable, often featuring cyclic arrangements. chemrxiv.org

Table 1: Calculated Interaction Energies for Formic Acid-Water Complexes using DFT

| Complex | Method | Interaction Energy (kcal/mol) |

| FA-H₂O | B3LYP/aug-cc-pVTZ | -8.5 |

| FA-(H₂O)₂ | B3LYP/aug-cc-pVTZ | -16.2 |

| FA-(H₂O)₃ | B3LYP/aug-cc-pVTZ | -23.1 |

| Na-FA | DLPNO-CCSD(T) | -4.5 |

| Na-FA (ionic) | DLPNO-CCSD(T) | -26.8 |

This table presents a selection of calculated interaction energies for illustrative purposes. The actual values can vary depending on the specific isomers and computational details.

Møller-Plesset perturbation theory, particularly at the second order (MP2), offers a higher level of accuracy for describing electron correlation effects, which are crucial for accurately modeling the non-covalent interactions in formic acid-water systems. MP2 calculations are often used as a benchmark to validate results from DFT methods.

Studies have systematically investigated the interaction between formic acid and water using MP2, often in conjunction with DFT. researchgate.net These calculations have been used to determine the interaction energies of various formic acid-water complexes. For example, the interaction energy of the formic acid dimer has been a subject of detailed study, with MP2-F12 methods providing results that converge rapidly with the basis set size. researchgate.net

The comparison between MP2 and DFT results has shown that while DFT can provide good geometries, MP2 is often necessary for obtaining more reliable interaction energies. For instance, in the study of formic acid dimers, the binding energy profiles calculated with MP2 and B3LYP were found to be very similar after accounting for the basis set superposition error (BSSE). unifi.it

Furthermore, MP2 has been employed in the development of force fields for classical molecular dynamics simulations. By fitting to the MP2 potential energy surface of formic acid dimers, more accurate classical models can be constructed.

Table 2: Comparison of Interaction Energies (kcal/mol) for Formic Acid Dimer

| Method | Interaction Energy (kcal/mol) |

| MP2 | -15.0 to -16.0 |

| MP2-F12/MP2 ratio (D) | 1.220 |

| MP2-F12/MP2 ratio (T) | 1.089 |

| MP2-F12/MP2 ratio (Q) | 1.043 |

Note: The interaction energies can vary based on the specific geometry and basis set used.

Ab initio molecular dynamics (AIMD) simulations provide a powerful tool for studying the dynamic behavior of formic acid-water systems, capturing the interplay of electronic and nuclear motion from first principles. These simulations have been particularly insightful for understanding interactions at interfaces and in the bulk liquid.

AIMD simulations have been used to study the collision of formic acid dimers with liquid water, revealing a nearly complete uptake of the gas-phase dimer. rsc.orgrsc.org These simulations show that the dimer forms hydrogen bonds with surface water molecules, and the probability of dimer dissociation increases with higher collision energies. rsc.org Interestingly, proton transfer between the formic acid monomers can be stimulated by the energy released from isomerization. rsc.org

The deprotonation of formic acid at the air-water interface has also been a focus of AIMD studies. rsc.org These simulations have shown that despite being a weak acid, formic acid can spontaneously deprotonate at the interface on a picosecond timescale. rsc.org The free energy barrier for deprotonation at the interface was found to be significantly lower than in bulk water (7.5 kJ mol⁻¹ vs. 14.8 kJ mol⁻¹), suggesting that the interfacial environment facilitates dissociation. rsc.org

In the bulk phase, AIMD simulations have explored the solvation of both formate (B1220265) ions and formic acid molecules at various temperatures. worldscientific.comworldscientific.com The formate ion was found to strongly influence its surrounding water molecules through hydrogen bonding. worldscientific.com As the temperature increases, these hydrogen bonds are disrupted. The simulations also indicated that the acidic dissociation of formic acid becomes less favorable at higher temperatures. worldscientific.com

Classical and Reactive Molecular Dynamics Simulations

While quantum chemical methods provide high accuracy for small systems, classical and reactive molecular dynamics simulations are essential for studying the collective behavior of larger ensembles of formic acid and water molecules over longer timescales.

Classical molecular dynamics simulations have been extensively used to investigate the aggregation and phase behavior of formic acid-water mixtures, particularly in the context of atmospheric aerosols. aip.orgaip.org These simulations have shown that both temperature and water content have a strong influence on the behavior of these systems. aip.orgresearchgate.netresearchgate.net

At low temperatures, simulations show that water molecules tend to adsorb onto a large formic acid grain. aip.orgaip.org Above a certain threshold temperature, which depends on the water content, the system transitions to the formation of liquid-like mixed aggregates. aip.orgaip.org In systems with high water content, formic acid molecules tend to dissolve into the water at temperatures relevant to the troposphere (above 160–180 K). aip.org

These simulations have also revealed that pure formic acid molecules tend to form stable aggregates. aip.org The introduction of water disrupts the crystalline structure of these aggregates, leading to mixing at a molecular level. aip.org The extent of this mixing is dependent on the amount of water present. aip.org

Studies have also compared the behavior of formic acid with other carboxylic acids. For instance, unlike oxalic acid which can form smaller aggregates, formic acid tends to form a single large aggregate. researchgate.net

Reactive molecular dynamics (MD) simulations, using force fields like ReaxFF, allow for the study of chemical reactions and charge transfer within the formic acid-water system. These simulations have been applied to understand the interactions of formic acid and water with mineral surfaces.

One study used ReaxFF-based MD to investigate the reactive interactions of formic acid and water with Na-montmorillonite. acs.orgacs.org The simulations were able to reproduce experimental infrared spectra and provided insights into the speciation and reactivity at the mineral-fluid interface. acs.org The dissociation of adsorbed water and formic acid molecules was observed, leading to the formation of protons and hydroxyl ions. acs.org

The dynamics of deprotonation at the air-water interface have also been explored using ab initio MD with metadynamics. rsc.orgresearchgate.net These simulations revealed that spontaneous deprotonation of formic acid occurs at the interface, followed by Grotthuss proton transfer through adjacent water molecules. rsc.org The formation of contact and solvent-separated ion pairs was also observed. rsc.org

Furthermore, AIMD simulations of formate and formic acid in aqueous solution have provided details on the solvation structure and its temperature dependence. worldscientific.com The strong hydrogen bonding around the formate ion restricts the access of other water molecules, a feature that is disrupted at higher temperatures. worldscientific.com

Simulation of Interfacial Reactivity and Adsorption Processes

Computational simulations have provided significant insights into the reactivity and adsorption of formic acid at various aqueous interfaces. Ab initio molecular dynamics simulations reveal that formic acid readily adsorbs within the air-water interfacial region rather than scattering, desorbing, or entering the bulk water. rsc.orgrsc.org Despite being a weak acid, spontaneous deprotonation has been observed at the interface on a picosecond timescale, a process significantly faster than in bulk water. rsc.org The free energy barrier for deprotonation at the interface is calculated to be approximately 7.5 kJ mol⁻¹, which is considerably lower than the 14.8 kJ mol⁻¹ barrier in bulk water. rsc.org This enhanced acidity at the interface is attributed to the unique solvation and hydrogen-bonding environments. rsc.org

The interaction is also heavily influenced by the substrate. On a Cu(111) surface, interfacial water is shown to promote the deprotonation of formic acid, leading to the formation of hydronium and formate ions. acs.org Density functional theory (DFT) calculations indicate that water catalyzes this process by reducing the deprotonation barrier through a Grotthuss-like proton transfer mechanism. acs.org Similarly, on anatase TiO₂(101) surfaces, adsorbed formic acid monolayers can release protons to the surrounding water, creating a negatively charged surface with solvated H₃O⁺ ions nearby. nih.gov

Reactive molecular dynamics simulations have been used to study the interactions of formic acid and water with mineral surfaces like Na-montmorillonite at elevated temperatures (200 °C). acs.org These simulations show that formic acid dissociates, releasing a proton that combines with hydroxyl ions (OH⁻) to form water in an acid-base neutralization reaction, leaving formate species behind. acs.org Theoretical studies on the calcite (104) surface show that both water and formic acid can be adsorbed, with formic acid forming a more stable interaction due to the involvement of its carbonyl oxygen. rsc.org

Simulations of formic acid oxidation on a Platinum (Pt(111))/water interface indicate that the reaction mechanism is complex and dependent on surface coverage. lasphub.comacs.org The presence of pre-adsorbed formate facilitates the adsorption of formic acid in a configuration that is conducive to decomposition into CO₂. acs.org This is attributed to the creation of a hydrophobic zone by the adsorbed formate, which modifies the affinity between the surface and water, thereby affecting the catalytic reaction. lasphub.comacs.org

Formic Acid-Water Cluster Chemistry and "Magic Numbers"

The study of gas-phase formic acid-water clusters through mass spectrometry reveals that certain cluster sizes exhibit unusually high stability and abundance. These specific, highly stable clusters are referred to as "magic numbers." chemrxiv.orgresearchgate.net

Experimental investigations using vacuum-ultraviolet (VUV) photoionization mass spectrometry have identified a series of magic numbers for protonated formic acid-water clusters. chemrxiv.orgchemrxiv.org These correspond to specific ratios of formic acid (FA) to water (W) molecules. The observed magic number clusters include (FA)₁(H₂O)₅H⁺, (FA)₂(H₂O)₄H⁺, (FA)₃(H₂O)₃H⁺, (FA)₄(H₂O)₂H⁺, (FA)₅(H₂O)₁H⁺, and (FA)₆(H₂O)₂H⁺. chemrxiv.orgresearchgate.netchemrxiv.org A notable characteristic of these clusters is that their stability tends to decrease upon the addition of another water molecule. chemrxiv.orgresearchgate.netchemrxiv.org

Structural Determination of Formic Acid-Water Clusters

Theoretical calculations, primarily using density functional theory (DFT), have been instrumental in elucidating the three-dimensional structures of these stable clusters. chemrxiv.orgd-nb.info The enhanced stability of the magic number clusters is often attributed to the formation of highly stable, cyclic arrangements or ring-like structures. chemrxiv.orgchemrxiv.org

Energetic Stability and Binding Energies of Protonated Clusters

The exceptional stability of magic number clusters is quantitatively explained by their binding energies. Computational studies show that formic acid-water clusters have significantly higher binding energies per molecule compared to pure protonated water clusters. nih.govresearchgate.net This increased stability is due to the addition of formic acid altering the hydrogen-bonding network, which creates new hydrogen bonds and strengthens the cluster. nih.govresearchgate.net

The stability of different cluster configurations is often compared using the normalized binding energy (nBE), which accounts for the total number of molecules in the cluster. chemrxiv.org Calculations reveal that the magic number clusters possess a larger nBE compared to their neighboring compositions. chemrxiv.org For instance, the (FA)₅(H₂O)₁H⁺ cluster is particularly stable, but the addition of a second water molecule to form (FA)₅(H₂O)₂H⁺ leads to a significant decrease in the nBE, as the additional water molecule cannot be accommodated within the stable cyclic structure and must be placed externally. chemrxiv.org This finding aligns with mass spectrometry data, which shows a large peak for (FA)₅(H₂O)₁H⁺ followed by a sharp drop in intensity for clusters with more water molecules. chemrxiv.org

Table 1: Calculated Binding Energies for Selected Protonated Formate-Water Complexes

| Cluster Ion | Binding Energy (eV) | Reference |

|---|---|---|

| EF(W)H⁺ | 1.01 | nih.gov |

| IF(W)H⁺ | 0.84 | nih.gov |

| TF(W)H⁺ | 0.82 | nih.gov |

| PF(W)H⁺ | 0.99 | nih.gov |

Binding energies with respect to water loss for various alkyl formate (EF: Ethyl formate, IF: Isopropyl formate, TF: tert-Butyl formate, PF: Phenyl formate) water complexes, calculated at the B3LYP/6-311+G(d,p) level of theory. nih.gov

Ionization and Fragmentation Pathways of Mixed Clusters

Upon ionization, mixed formic acid-water clusters predominantly form protonated species. chemrxiv.orgd-nb.info This is a common outcome observed in both photoionization and electron ionization experiments. chemrxiv.orgresearchgate.net

The specific fragmentation pathways depend on the ionization method.

Electron Ionization (EI): At high electron energies (e.g., 70 eV), EI leads primarily to the formation of protonated clusters, such as [FAₘ+H]⁺ and [FAₘ·Wₙ+H]⁺. d-nb.inforesearchgate.netnih.gov This process often involves the evaporative loss of an HCOO or OH radical. d-nb.inforesearchgate.net

Electron Attachment (EA): At low electron energies, EA results in a competition between the formation of intact negative ions, [FAₘ·Wₙ]⁻, and dissociated fragment ions, [FAₘ·Wₙ−H]⁻. d-nb.inforesearchgate.netnih.gov Lower electron energies favor the formation of intact ions, while higher energies tend to produce the dissociated formate anion via intracluster reactions. d-nb.infonih.gov

Comparative analysis of different ionization methods reveals that water molecules are more weakly bound and dissociate from the clusters more readily than formic acid molecules. d-nb.inforesearchgate.net This makes it challenging to determine the exact size and composition of the original neutral clusters, particularly for highly hydrated systems. d-nb.infonih.gov

Advanced Spectroscopic Characterization of Aqueous Formic Acid

Vibrational Spectroscopy: Infrared and Raman Techniques

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for investigating the molecular structure and dynamics of formic acid in an aqueous environment. These methods are highly sensitive to changes in bond vibrations, which are influenced by intermolecular interactions such as hydrogen bonding and conformational changes.

The vibrational frequencies of formic acid's carboxyl group are particularly sensitive to its hydrogen-bonding environment. The C=O stretching frequency shows a strong correlation with the number of hydrogen bonds formed by the COOH group. nih.gov As the number of hydrogen bonds increases, the C=O stretching frequency shifts to lower wavenumbers (a redshift). nih.gov

Computational studies, supported by experimental evidence, have established characteristic frequency ranges for the C=O stretch based on the extent of hydrogen bonding. nih.gov In aqueous solutions, formic acid molecules can act as both hydrogen bond donors (via the hydroxyl hydrogen) and acceptors (via the carbonyl and hydroxyl oxygens), leading to complex networks with water molecules. researchgate.net At lower concentrations, hydrated monomers are prevalent, but as the concentration of formic acid increases, linear and cyclic dimers, as well as longer oligomers, begin to form. rsc.org High-pressure studies using far-infrared spectroscopy have shown that the hydrogen-bonding network undergoes significant reorganization at pressures around 20 GPa. nih.gov

Table 1: Correlation of C=O Stretching Frequency with Hydrogen Bond Number

| Number of Hydrogen Bonds | C=O Stretching Frequency Range (cm⁻¹) |

|---|---|

| Zero | ~1759–1776 |

| One | ~1733–1749 |

| Two | ~1703–1710 |

Data sourced from ab initio computational studies on a COOH group with various side-chain model compounds. nih.gov

Formic acid can exist in two primary conformations, trans and cis, which relate to the orientation of the O-H bond relative to the C=O bond. researchgate.net While the trans conformer is more stable in the gas phase, two-dimensional infrared (2D-IR) spectroscopy has demonstrated that formic acid exists as two distinct and long-living conformers in aqueous solutions at room temperature. acs.orgresearchgate.net These are often referred to as the syn-conformer (angle of ~60° between C=O and O-H) and the anti-conformer (anti-parallel orientation). researchgate.net

In heavy water (D₂O), the linear infrared spectrum shows a C=O stretch band around 1700 cm⁻¹ with a shoulder at approximately 1724 cm⁻¹. acs.org 2D-IR spectroscopy allows for the deconvolution of these overlapping signals, revealing the distinct vibrational signatures of each conformer. acs.orgamolf.nl Studies have found that in both deuterated acetonitrile (B52724) and heavy water, the population of the syn-conformer is around 70-80%, while the anti-conformer accounts for the remaining 20-30%. acs.org The presence of distinct conformers is significant as it can impact the structure and dynamics of biomolecular systems where the carboxylic acid group is a common feature. acs.org

Table 2: Observed Vibrational Frequencies for Formic Acid Conformers in D₂O

| Vibrational Mode | Frequency (cm⁻¹) | Assignment |

|---|---|---|

| C=O Stretch | ~1700 | Primary band (major conformer) |

| C=O Stretch | ~1724 | Shoulder (minor conformer) |

| O-D Stretch | ~2030 | Part of a broad, structured absorption band |

Data sourced from linear infrared absorption spectra of formic acid in D₂O. acs.orgresearchgate.net

In situ vibrational spectroscopy is crucial for monitoring the real-time transformation of formic acid in aqueous solutions. Techniques like Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy allow for the direct observation of reactants, intermediates, and products during chemical reactions. chemrxiv.orgnih.govrsc.org

For instance, in situ Raman spectroscopy has been effectively used to study the decomposition of formic acid in subcritical and supercritical water. chemrxiv.orgchemrxiv.orgresearchgate.net This method can accurately quantify the yields of decomposition products such as hydrogen (H₂), carbon dioxide (CO₂), and carbon monoxide (CO) in real-time, which is essential for determining reaction kinetics. chemrxiv.orgchemrxiv.orgnih.gov Similarly, in situ ATR-FTIR spectroscopy has been employed to investigate the electrooxidation of formic acid on platinum electrodes. nih.gov These studies have identified stable reaction intermediates, including linearly bonded and multiply bonded adsorbed carbon monoxide (CO(ad)) and bridge-bonded formate (B1220265), providing quantitative kinetic information on elementary reaction steps. nih.gov

Table 3: Key Raman Peaks for In Situ Monitoring of Formic Acid Decomposition

| Compound | Raman Peak (cm⁻¹) |

|---|---|

| Formic Acid | Characteristic peaks for C-H, C=O, O-H vibrations |

| Carbon Dioxide (CO₂) | ~1285 and ~1388 |

| Carbon Monoxide (CO) | ~2143 |

| Hydrogen (H₂) | Rotational and vibrational bands |

Raman peaks are used to quantify species concentrations during decomposition experiments. researchgate.netnih.govnih.gov

X-ray Based Spectroscopic Methods

X-ray based spectroscopic techniques provide element-specific information about the electronic structure and chemical state of atoms. These methods are particularly valuable for studying aqueous systems, offering insights that complement vibrational spectroscopy data.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of a sample. wikipedia.orgcaltech.edu For aqueous formic acid, XPS has been instrumental in determining the electronic structures of both the neutral formic acid (HCOOH) molecule and its deprotonated form, formate (HCOO⁻). nih.govacs.org

By analyzing the carbon 1s (C 1s) core level, researchers have identified a distinct chemical shift between the two species. The C 1s binding energy for formate is shifted by -1.3 eV compared to that of neutral formic acid. nih.govacs.org This shift allows for the quantification of the relative amounts of the acid and its conjugate base in solution across a range of pH values. nih.gov Furthermore, in situ XPS has been applied to study the liquid-vapor interface of formic acid solutions, providing a molecular-level description of the surface composition and revealing a weak propensity of formic acid for the interface. acs.org

X-ray Absorption Spectroscopy (XAS) is used to probe the local geometric and/or electronic structure of matter. wikipedia.orglibretexts.org Specifically, the X-ray Absorption Near-Edge Structure (XANES) region of the spectrum provides information on the oxidation state and coordination chemistry of the absorbing atom. lightsource.ca

In studies of aqueous formic acid, partial electron-yield X-ray absorption spectroscopy (PEY XAS) at the carbon K-edge has been used alongside XPS. nih.govacs.org A key observation is that the C1s → π* electronic excitation occurs at the same energy, 288.0 eV, for both neutral HCOOH and the deprotonated HCOO⁻ ion. nih.govacs.org While this might initially suggest that the energy level of the π* state is the same for both species, density functional theory (DFT) calculations clarify this observation. The calculations show that both the occupied C1s and unoccupied π* orbitals of formate are shifted to higher energy compared to neutral formic acid. nih.gov The consistent excitation energy is a result of these shifts effectively canceling each other out, a crucial insight for the correct interpretation of XAS data for chemical speciation in this system. nih.govacs.org

Table 4: Carbon 1s XPS and XAS Data for Aqueous Formic Acid/Formate

| Technique | Species | Key Parameter | Value |

|---|---|---|---|

| XPS | HCOOH | C 1s Binding Energy | Reference Value |

| XPS | HCOO⁻ | C 1s Binding Energy Shift | -1.3 eV |

| XAS (PEY) | HCOOH & HCOO⁻ | C1s → π* Excitation Energy | 288.0 eV |

Data obtained from combined XPS and PEY XAS studies on aqueous solutions of formic acid across a range of pH values. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy of Formic Acid-Water Solutions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the molecular interactions and dynamic equilibria present in formic acid-water solutions. Studies employing both proton (¹H) and carbon-13 (¹³C) NMR provide detailed insights into the hydrogen bonding network and the dissociation dynamics of formic acid in an aqueous environment.

Research has shown that the structure of formic acid in these mixtures is highly dependent on the mole fraction of water. In pure or nearly pure formic acid solutions, the molecules predominantly exist as cyclic dimers at room temperature. nih.govresearchgate.net As the mole fraction of water increases, the hydrogen bond network is altered. Up to a water mole fraction of 0.6, a structural shift is observed from purely cyclic dimers to a mixture of both linear and cyclic dimers. nih.govresearchgate.net This transition is driven by the formation of strong hydrogen bonds between formic acid and water molecules. Beyond a water mole fraction of 0.6, the dominant structure becomes linear dimers, and individual formic acid molecules begin to behave as free entities within the water matrix. nih.govresearchgate.net

Furthermore, NMR studies, in conjunction with other measurements like conductivity and pH, have elucidated the relationship between water concentration and the ionic equilibrium of formic acid. The maximum molar concentration of ions, specifically hydronium (H₃O⁺) and formate (HCOO⁻), is observed when the water mole fraction is in the range of approximately 0.5 to 0.7. nih.govresearchgate.net This indicates that the presence of a sufficient number of water molecules is crucial for the stabilization and transport of the ionic species resulting from the acid's dissociation. The acidity of the solution has been found to increase significantly with the addition of water, approximately doubling with every 0.1 increment in the water mole fraction. nih.govresearchgate.net

These findings are critical for understanding the ionization energies and the kinetics of formate anions in aqueous systems. nih.gov

Table 1: Structural Transitions of Formic Acid in Water as a Function of Water Mole Fraction (XH₂O)

| Water Mole Fraction (XH₂O) | Predominant Formic Acid Structure |

| 0 | Cyclic Dimers |

| 0 - 0.6 | Mixture of Cyclic and Linear Dimers |

| > 0.6 | Linear Dimers and Free Molecules |

Ultrafast Photodynamics via Femtosecond Transient Absorption Spectroscopy

The ultrafast photodynamics of aqueous formic acid have been investigated using femtosecond transient absorption spectroscopy, a technique capable of resolving chemical processes on extremely short timescales. This method allows for the study of the primary reaction dynamics that occur immediately following the absorption of light.

In these experiments, an ultrafast laser pulse is used to excite the formic acid molecules in the solution. Specifically, the n → π* electronic transition is targeted, which in the case of aqueous formic acid, is achieved with photoexcitation at a wavelength of 200 nm. acs.org A second, delayed probe pulse is then used to measure the absorption of transient species that are formed as a result of this excitation.

By using probe pulses that span a wide spectral range (from 200 to 620 nm), researchers have been able to identify the initial photoproducts. The key finding from these studies is that the only detectable photoproduct is the hydroxyl (OH) radical. acs.org This observation strongly suggests that the photoexcited aqueous formic acid molecule, HCOOH(aq), predominantly dissociates through a single primary channel, yielding a formyl radical (HCO) and a hydroxyl radical (OH). acs.org

This direct experimental evidence for the formation of the OH radical is crucial for understanding the photochemical decomposition pathways of formic acid in aqueous environments, which has implications for atmospheric chemistry and other fields where the photo-reactivity of small carboxylic acids is important.

Reaction Chemistry and Catalysis in Formic Acid Water Systems

Decomposition Pathways of Formic Acid in Aqueous Phase

Formic acid (HCOOH) in an aqueous environment undergoes decomposition through distinct pathways, primarily decarboxylation and dehydration. rsc.orgresearchgate.net The presence of water significantly influences the preferred reaction route compared to the gas phase. While dehydration is the main pathway in the gas phase, experimental and computational studies consistently show that decarboxylation is the dominant decomposition pathway in the aqueous phase or under hydrothermal conditions. researchgate.netscispace.comacs.org

The decomposition of formic acid proceeds via two main parallel reactions:

Decarboxylation: HCOOH → CO₂ + H₂ researchgate.net

Dehydration: HCOOH → CO + H₂O researchgate.net

In the absence of water, theoretical calculations have shown that the activation energy for dehydration is slightly lower than that for decarboxylation, explaining why dehydration is the primary pathway in the gas phase. researchgate.netscispace.com However, in the aqueous phase, the mechanism is altered. The presence of water molecules changes the energetic landscape of the transition states, making the decarboxylation route more favorable. researchgate.netscispace.comresearchgate.net Studies under hydrothermal conditions (320-500 °C) confirm that carbon dioxide and hydrogen are the major products, with yields of carbon monoxide being at least an order of magnitude lower. acs.org

The reaction kinetics for formic acid decomposition at temperatures above 320 °C in dilute aqueous solutions are consistent with a first-order reaction rate law with respect to formic acid. acs.org While molecular elimination is considered the most significant mechanism, alternative pathways involving free-radical, ionic, or surface-catalyzed reactions have also been proposed in the literature. researchgate.netacs.org

Water is not merely a solvent but an active participant and catalyst in the decomposition of formic acid. researchgate.netscispace.com Computational studies have demonstrated that water molecules lower the activation energy barriers for both the dehydration and decarboxylation pathways. researchgate.netnih.govresearchgate.net This catalytic effect occurs because water molecules are directly involved in the bond-breaking and bond-forming processes of the transition states. researchgate.netscispace.com

Quantum chemical simulations including one or two water molecules reveal a significant reduction in the activation energies. For instance, one study found that a single water molecule lowered the barriers to dehydration and decarboxylation by 11.4 and 19.9 kcal/mol, respectively. researchgate.net Another investigation calculated that one water molecule can lower the barrier to dehydration by up to 15.78 kcal/mol and the barrier to decarboxylation by up to 15.90 kcal/mol. rsc.org

This catalytic action preferentially stabilizes the transition state for decarboxylation over dehydration, making it the consistently favored pathway in aqueous solutions. researchgate.netscispace.combwise.kr The number of water molecules involved can also influence the extent of the catalytic effect, with studies showing that the activation barriers are further lowered as the number of water molecules in the catalytic process increases. nih.govresearchgate.net

| Pathway | Reduction with One Water Molecule (Study 1) researchgate.net | Reduction with One Water Molecule (Study 2) rsc.org |

|---|---|---|

| Dehydration | 11.4 | ~15.78 |

| Decarboxylation | 19.9 | ~15.90 |

Beyond thermal decomposition, formic acid in aqueous systems can undergo photochemical dissociation, leading to the formation of various radical species. Irradiation with ultraviolet light can induce dissociation through several channels. Computational studies on the photodissociation of formic acid at 230 nm have identified pathways leading to both molecular products (CO + H₂O and CO₂ + H₂) and radical products. researchgate.netrsc.org

One significant radical-forming channel is the cleavage of the C–O or O–H bonds, producing formyl (HCO•) and hydroxyl (•OH) radicals, or formyloxyl (HCOO•) and hydrogen (H•) radicals. ulisboa.pt

HCOOH + hν → HCO• + •OH

HCOOH + hν → HCOO• + H•

In aqueous solutions, radical generation can also be initiated by other reactive species. For example, pulse radiolysis or advanced oxidation processes can generate highly reactive hydroxyl radicals (•OH). These radicals can then react with formic acid or formate (B1220265) ions to produce the carboxyl radical (•COOH or its deprotonated form, CO₂⁻•). mdpi.comacs.org The reaction of •OH with formic acid proceeds via hydrogen abstraction from the carboxylic acid terminus, a process with a relatively low activation energy barrier. acs.org

Catalytic Hydrogenation of Carbon Dioxide to Formic Acid in Aqueous Media

The synthesis of formic acid from the hydrogenation of carbon dioxide (CO₂) in water is a critical reaction for chemical energy storage and CO₂ utilization. This transformation is thermodynamically challenging and requires efficient catalytic systems to proceed under mild conditions. rsc.orgmdpi.com Both homogeneous and heterogeneous catalysts have been developed for this purpose.

Homogeneous catalysis using water-soluble transition metal complexes has been extensively studied for the hydrogenation of CO₂ to formic acid or formate. researchgate.net Complexes based on noble metals such as ruthenium (Ru), rhodium (Rh), and iridium (Ir) have demonstrated high activity and selectivity. scispace.comresearchgate.net More recently, complexes of earth-abundant first-row transition metals like iron (Fe) and cobalt (Co) have also been developed. rsc.orgnih.gov

These catalytic systems often consist of a metal center coordinated to specifically designed ligands, such as water-soluble phosphines, N-heterocyclic carbenes (NHCs), or pincer-type ligands, which stabilize the complex in the aqueous phase and modulate its catalytic activity. acs.orgrsc.org

Ruthenium Complexes: A variety of water-soluble (arene)Ru complexes have shown high performance. For example, Ru-pyridyloxime catalysts have demonstrated efficient CO₂ hydrogenation in water at 80 °C. acs.org

Iridium Complexes: Half-sandwich iridium complexes, such as [Cp*Ir(N,N')Cl]Cl, are highly efficient for the direct hydrogenation of CO₂ to formic acid in water, even in the absence of a base, achieving high turnover numbers (TON) and turnover frequencies (TOF). rsc.orgrsc.orgresearchgate.net

Iron Complexes: Iron complexes supported by bifunctional PNP pincer ligands have been shown to catalyze CO₂ hydrogenation to formate. The activity of these systems can be significantly enhanced by the addition of Lewis acid co-catalysts. nih.gov

The efficiency of these catalysts is often measured by their TON, which represents the number of moles of product formed per mole of catalyst, and their TOF, which is the turnover rate.

| Catalyst Type | Metal | Key Features | Reported Performance |

|---|---|---|---|

| Half-sandwich complex | Iridium | N,N'-diimine ligand, base-free operation | TON > 10,000; Initial TOF > 13,000 h⁻¹ rsc.org |

| Imidazoline-amide complex | Iridium | Proton-responsive ligand | TON of 58,530 rsc.org |

| Pincer complex | Iron | Enhanced by Lewis acid co-catalysts | High turnover for a first-row metal nih.govsemanticscholar.org |

| Pyridyloxime complex | Ruthenium | High stability and reversible catalysis | Cumulative TON of ~133 at 80 °C acs.org |

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, primarily in terms of catalyst separation, recovery, and reuse. researchgate.net These systems typically involve metal nanoparticles or single atoms dispersed on a solid support material. The interaction between the active metal and the support is crucial for catalytic performance. researchgate.netsemanticscholar.org

A wide range of metals have been investigated, including noble metals like palladium (Pd), ruthenium (Ru), rhodium (Rh), and gold (Au), as well as non-precious metals like nickel (Ni). researchgate.netresearchgate.net

The choice of support material is critical as it can influence the dispersion of the metal, its electronic properties, and provide active sites for the reaction. Common support materials include:

Metal Oxides: Alumina (Al₂O₃), silica (B1680970) (SiO₂), and titania (TiO₂) are widely used. For instance, highly dispersed ruthenium hydroxide (B78521) species on γ-Al₂O₃ have shown to be effective, highlighting the importance of the metal species and its interaction with hydroxyl groups on the support surface. researchgate.netresearchgate.net

Carbon-based Materials: Activated carbon and other porous carbons are common supports. researchgate.net

Polymers and Frameworks: Materials like covalent triazine frameworks (CTFs) and mesoporous organo-silica have been used to immobilize molecular catalysts, bridging the gap between homogeneous and heterogeneous systems. rsc.org A palladium catalyst supported on chitin, a biopolymer, demonstrated high activity, with the acetamide (B32628) groups of the support playing a beneficial role. rsc.org

Solvent Effects and Role of Co-Solvents on Reaction Efficiency

The stability of formic acid itself is subject to solvent effects. In methanol (B129727), for instance, formic acid can undergo an esterification reaction to form methyl formate, leading to a decline in the acid content over time. chromatographyonline.com The presence of water in these methanol blends can slow this degradation, but even at a 50:50 (v/v) ratio, an initial rapid loss of formic acid is observed. chromatographyonline.com The stability increases at higher water concentrations. chromatographyonline.com Theoretical studies suggest that solvents with high dielectric permittivity, such as water, are suitable for stabilizing formic acid. researchgate.net

Co-solvents play a crucial role in biphasic reaction systems designed to improve product yield by in-situ extraction. In the catalytic oxidation of biomass to formic acid, using a long-chain primary alcohol as an extracting agent in a water-organic biphasic system has been shown to be more selective than the same reaction in a monophasic aqueous medium. rsc.org This approach helps to continuously remove formic acid from the aqueous reaction phase, shifting the equilibrium towards product formation and preventing its further degradation, which can be a significant issue. rsc.orgpku.edu.cn Similarly, reactive extraction using environmentally-friendly solvents like sunflower oil with an extractant like Alamine-336 can achieve high recovery of formic acid from aqueous solutions. researchgate.net Physical solvents like 2-methyltetrahydrofuran (B130290) (2-MTHF) are also effective for the liquid-liquid extraction of formic acid from dilute aqueous solutions, which is particularly relevant for processes like the electrochemical reduction of CO2. acs.org

The choice of solvent also impacts analytical procedures for monitoring these reactions. In techniques like liquid chromatography-mass spectrometry (LC-MS), formic acid is often added at low concentrations (e.g., 0.1%) to protic solvents like methanol and water to facilitate the ionization of analytes. waters.com However, the instability of formic acid in methanol must be considered for maintaining consistent chromatographic performance. chromatographyonline.com The interaction between formic acid and the solvent can be complex; for example, formic acid self-associates to form dimers, and the equilibrium between monomer and dimer is dependent on the solvent's density and specific solute-solvent interactions. researchgate.net

Biomass Conversion to Formic Acid in Aqueous Systems

Aqueous systems are central to the sustainable production of formic acid from biomass, a renewable alternative to traditional fossil fuel-based synthesis. pku.edu.cnbiochartoday.com These methods primarily involve the hydrothermal processing and catalytic oxidation of various biomass feedstocks.

Hydrothermal conversion leverages the unique properties of hot, compressed water as a solvent and reactant to break down complex biomass structures. whiterose.ac.uk The catalytic oxidative transformation of biomass is considered a highly favorable and sustainable route to formic acid. whiterose.ac.uk This process typically involves the oxidation of biomass-derived carbohydrates, such as glucose, xylose, and cellulose, using affordable oxidants like oxygen or air in an aqueous medium. pku.edu.cnacs.orgrsc.org

Homogeneous catalysts are often preferred for these reactions because solid biomass is not readily soluble in water or organic solvents. pku.edu.cn Effective catalyst systems include vanadium-containing heteropoly acids (HPAs) and polyoxometalates (POMs). rsc.orgpku.edu.cnvupas.eu For example, a Keggin-type H5PV2Mo10O40 catalyst has been used to convert glucose into formic acid with approximately 50% yield in water at 70-90 °C under 30 bar of O2. vupas.eu Heterogeneous catalysts, such as manganese-cerium oxides, have also demonstrated high efficiency, achieving a formic acid yield of up to 65.1% from xylose at 160 °C. acs.org

| Biomass Feedstock | Catalyst System | Oxidant | Temperature (°C) | Max. Formic Acid Yield (%) | Reference |

|---|---|---|---|---|---|

| Xylose | Mn4Ce0.05Ox | O2 (3 MPa) | 160 | 65.1 | acs.org |

| Cellulose | VO2+ (from NaVO3 in acid) | O2 | - | 64.9 | rsc.org |

| Glucose | H5PV2Mo10O40 | Air (50 bar) | 100 | 52.0 | vupas.eu |

| Glucose | None (with alkali) | H2O2 | 250 | 75.0 (as formate) | rsc.org |

| Beech Wood | H8PV5Mo7O40 (in biphasic system) | O2 | - | 61.0 | rsc.org |

Specific metal catalysts are crucial for the efficient and selective conversion of biomass to formic acid. Iron(III) and other transition metals are key components in several effective homogeneous catalyst systems. For example, catalyst systems such as NaVO3-FeCl3+H2SO4 and FeCl3+H2SO4 have been shown to convert complex biomass substrates into formic acid with high atom economy. pku.edu.cn The mechanism is described as an electron transfer and oxygen transfer (ET-OT) process, where the high-valence metal ion (Fe3+) oxidizes the biomass to formic acid while being reduced to a lower-valence state (Fe2+). pku.edu.cn The catalyst is then regenerated in situ by the oxidant, typically O2. pku.edu.cn Iron-based catalysts have also shown potential for converting glycerol, a byproduct of biodiesel production, into formic acid under mild conditions. researchgate.net

Palladium-based catalysts are well-known in formic acid chemistry, particularly for their high efficiency in formic acid dehydrogenation for hydrogen storage applications. mdpi.comnih.gov While their primary application has been in the decomposition of formic acid, research into their use in the synthesis of formic acid from biomass is also an area of interest, often in bimetallic formulations to enhance activity and selectivity.

Other metal-based catalysts have also been developed. Vanadium(V)-containing catalysts are particularly effective, with the VO2+ species identified as being primarily responsible for the catalytic activity. rsc.orgresearchgate.net Bimetallic systems, such as a vanadium-cerium catalyst anchored on biochar, have demonstrated superior performance in converting xylose to formic acid, achieving a yield of 71.46%. biochartoday.com The cerium in this system enhances performance by increasing oxygen vacancies and acidic sites, which facilitates the redox cycle of V5+/V4+ and promotes efficient oxidation. biochartoday.com

A novel and promising strategy for producing formic acid involves the simultaneous conversion of CO2 and biomass in a single hydrothermal process. whiterose.ac.ukacs.org This approach combines the valorization of waste biomass with CO2 utilization, contributing to a circular carbon economy. whiterose.ac.ukuva.es In this process, an inorganic CO2 source, typically sodium bicarbonate (NaHCO3), is hydrothermally treated along with lignocellulosic biomass. whiterose.ac.ukacs.org

The results demonstrate a significant synergistic effect. The addition of NaHCO3 to the biomass liquefaction process leads to a substantially higher production of formic acid than when biomass is treated alone. whiterose.ac.ukacs.org For instance, in the conversion of glucose (a model biomass compound), the addition of NaHCO3 increased the formic acid yield to 75%. whiterose.ac.ukacs.org This synergy arises because NaHCO3 acts not only as a second carbon source that is reduced to formic acid but also as an oxidant that promotes the conversion of biomass derivatives into organic acids. whiterose.ac.ukacs.org Isotope labeling studies using NaH¹³CO₃ have confirmed that a significant fraction of the formic acid produced originates from the conversion of bicarbonate. whiterose.ac.ukacs.org In a continuous reactor system using glucose as a reductant, it was found that almost 50% of the formic acid was produced from the reduction of NaHCO3 after 10 minutes of reaction. researchgate.net

This integrated one-pot process simplifies the production pathway by combining CO2 reduction and biomass liquefaction, potentially making the production of formic acid more economically feasible and environmentally beneficial. whiterose.ac.ukwhiterose.ac.ukacs.org

Role of Formic Acid in Aqueous Atmospheric Reactions

Formic acid is one of the most abundant organic acids in the atmosphere, where it originates from both biogenic and anthropogenic sources, including the oxidation of volatile organic compounds (VOCs), biomass burning, and soil emissions. mdpi.com It plays a significant role in atmospheric chemistry by influencing the pH of clouds and rainwater and contributing to the formation of aerosol particles. mdpi.commpic.de

Formic acid can influence atmospheric reactions by acting as a catalyst, particularly in reactions involving radicals like the hydroxyl radical (·OH), often called the "detergent of the atmosphere". mdpi.commpic.de Studies have shown that formic acid can form ring-like complexes with reactants, which lowers the energy barriers for reactions and can increase the reaction rate constant. mdpi.com

For the key atmospheric reaction between the hydroxyl radical and methane (B114726) (·OH + CH4), theoretical studies show that the presence of a single formic acid molecule can significantly increase the reaction rate constant—by a factor of ~10⁵—if the concentration of formic acid is not considered. mdpi.com However, when the typically low atmospheric concentration of formic acid is included in kinetic calculations, the total effective rate constant for the formic acid-assisted reaction is several orders of magnitude smaller than the direct ·OH + CH4 reaction. mdpi.com Therefore, the catalytic effect of formic acid on this specific gas-phase reaction is of minor importance under realistic atmospheric conditions. mdpi.com A similar effect is observed when a single water molecule assists the reaction between formic acid and the ·OH radical; the water-assisted process is found to be considerably slower than the water-free reaction. researchgate.net

Impact on pH-Dependent Chemical Processes in Cloud Water

Formic acid (HCOOH) is one of the most abundant carboxylic acids in the troposphere and a significant contributor to the acidity of cloud water. researchgate.netnih.govcopernicus.org Its presence in cloud droplets plays a crucial role in determining the pH of the aqueous phase, which in turn governs the rates and pathways of numerous key chemical reactions. researchgate.netnih.gov Modeling studies have indicated that carboxylic acids can account for 25%–50% of cloud water H+ in the Southern Hemisphere and over 50% in southern tropical continents, pushing the cloud water pH below 4.5. researchgate.net The addition of formic acid to atmospheric models has been shown to reduce the pH of clouds and rainwater by up to 0.3, highlighting its significant impact on atmospheric acidity. nih.gov

The primary influence of formic acid on cloud chemistry stems from its function as a weak acid, partially dissociating in water to release hydrogen ions (H⁺) and lower the cloud droplet pH. With a pKa of approximately 3.75, formic acid is a more significant contributor to acidity than acetic acid (pKa ≈ 4.76) due to its higher solubility and greater dissociation in typical cloud water pH ranges (3 to 6). copernicus.orgcopernicus.org This alteration of pH is critical because many vital aqueous-phase reactions, particularly those involved in the formation of acid rain, are highly pH-dependent.

Influence on Sulfur Dioxide (S(IV)) Oxidation

One of the most critical pH-dependent processes in cloud water is the oxidation of dissolved sulfur dioxide (SO₂), collectively referred to as S(IV) (SO₂·H₂O, HSO₃⁻, and SO₃²⁻), to form sulfuric acid (H₂SO₄), a primary component of acid rain. The conversion rate and dominant mechanism of this process are strongly dictated by the pH of the cloud droplet, which is significantly influenced by the concentration of formic acid. researchgate.net

The primary oxidants for S(IV) in cloud water are hydrogen peroxide (H₂O₂), ozone (O₃), and oxygen (O₂) catalyzed by transition metal ions (TMI) like iron (Fe³⁺) and manganese (Mn²⁺). researchgate.netnasa.gov The reaction rates for these pathways exhibit markedly different dependencies on pH.

Oxidation by H₂O₂: The rate of S(IV) oxidation by hydrogen peroxide is relatively independent of pH in the typical acidic range of cloud water (pH 3-5). H₂O₂ is a highly efficient oxidant for SO₂ in this range.

Oxidation by O₃: In contrast, the rate of S(IV) oxidation by ozone is strongly pH-dependent, increasing significantly with rising pH (i.e., decreasing acidity). nasa.gov The reaction rate increases by about two orders of magnitude as the pH increases from 4 to 6. This is because the reaction proceeds much faster with the sulfite (B76179) ion (SO₃²⁻) than with the bisulfite ion (HSO₃⁻), and the concentration of sulfite increases with pH.

Formic acid, by increasing the acidity (lowering the pH) of cloud droplets, directly suppresses the O₃ oxidation pathway. researchgate.netnasa.gov This makes the H₂O₂ pathway comparatively more important at the lower pH values often found in non-urban tropospheric clouds. nasa.gov In environments with lower pH, often driven by formic and other acids, H₂O₂ can become the dominant oxidant for SO₂, even if O₃ is present in high concentrations. Conversely, in less acidic conditions (pH > 5.5), the ozone pathway can dominate. nasa.gov

Research Findings on S(IV) Oxidation Pathways

This table summarizes the relative importance of different S(IV) to sulfate (B86663) oxidation pathways at varying cloud water pH levels. Formic acid contributes to lowering the pH, thus favoring conditions where the H₂O₂ pathway is more competitive or dominant. Data synthesized from research findings. researchgate.netnasa.gov

Impact on Other Aqueous Phase Reactions

The influence of formic acid-driven pH extends beyond sulfur chemistry. The rates of many other aqueous-phase oxidation reactions and radical cycling processes are also pH-dependent. For instance, the aqueous hydroxyl radical (OH) is a highly reactive species that can both produce and destroy formic acid within cloud droplets. nasa.gov The speciation and reactivity of transition metals, which catalyze various redox reactions, are also highly sensitive to pH. By helping to establish an acidic environment, formic acid can influence the solubility of these metals and their catalytic efficiency.

Furthermore, the partitioning of semi-volatile species between the gas and aqueous phases can be affected by cloud water pH. For weak acids, a lower pH (higher H⁺ concentration) can suppress their dissociation in the aqueous phase, potentially shifting their equilibrium toward the gas phase.

Concentrations and Contributions to Acidity

Field studies have measured the concentrations of formic acid in cloud water at various locations, confirming its role in cloud water acidity.

VWM: Volume-Weighted Mean. This table presents examples of measured formic acid concentrations in cloud water and its estimated contribution to total acidity from specific field campaigns and modeling studies. researchgate.netsdu.edu.cn

Environmental and Atmospheric Chemical Significance of Formic Acid Water Systems

Atmospheric Transport and Deposition Processes

The atmospheric lifetime of formic acid is estimated to be 2–4 days, primarily limited by wet and dry deposition. nih.gov These deposition processes are the main sinks for atmospheric formic acid, removing it from the air and transferring it to terrestrial and aquatic ecosystems. nih.govcopernicus.org Wet deposition, in particular, is a crucial removal pathway, with formic acid being a key component of precipitation chemistry. nih.gov Its presence in the remote atmosphere is often linked to continental outflow and biomass burning events, which can lead to large enhancements in its concentration far from source regions. nih.gov

Formic acid is a ubiquitous and significant contributor to the chemical composition and acidity of cloud and rainwater. sdu.edu.cnnih.gov Studies in various locations have consistently identified it as one of the most abundant organic acids in wet deposition. sdu.edu.cnmdpi.com For instance, in Shanghai, formic acid was the dominant organic acid in rainfall, with volume-weighted mean (VWM) concentrations of 13.54 μeq L⁻¹. mdpi.com In cloud water, it was also the predominant species with a VWM of 11.38 μeq L⁻¹. mdpi.com